molecular formula C9H6FNO2 B176663 Methyl 2-cyano-4-fluorobenzoate CAS No. 127510-96-7

Methyl 2-cyano-4-fluorobenzoate

Cat. No. B176663
Key on ui cas rn: 127510-96-7
M. Wt: 179.15 g/mol
InChI Key: BCYCPVRVZPDHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975260B2

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol), cupper (I) cyanide (5.22 g, 58.3 mmol) and 2-methylpyrrolidinone (30 mL). After heating at 195° C. for 1.5 h, the reaction mixture was cooled to room temperature and poured into water (600 mL). The resulting suspension was filtered, and the filter cake was washed with water (100 mL). To the solid obtained was then added a solution of sodium cyanide (3.00 g, 61.2 mmol) in water (110 mL), and the reaction mixture was stirred at room temperature for 50 min. After this time, ethyl acetate (500 mL) was added, and the layers were separated. The aqueous phase was extracted with ethyl acetate (2×10 mL), and the organic extracts were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford 106a in 73% yield (6.99 g) as a white solid: mp 92-93° C.; 1H NMR (500 MHz, CDCl3) δ 8.18 (dd, 1H, J=9.0, 5.5 Hz), 7.50 (dd, 1H, J=8.0, 2.5 Hz), 7.38 (m, 1H), 4.01 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
[Compound]
Name
2-methylpyrrolidinone
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Yield
73%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C-:13]#[N:14].[C-]#N.[Na+].C(OCC)(=O)C>O>[C:13]([C:2]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5])#[N:14] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)F
Name
Quantity
5.22 g
Type
reactant
Smiles
[C-]#N
Name
2-methylpyrrolidinone
Quantity
30 mL
Type
reactant
Smiles
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
To the solid obtained
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(#N)C1=C(C(=O)OC)C=CC(=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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